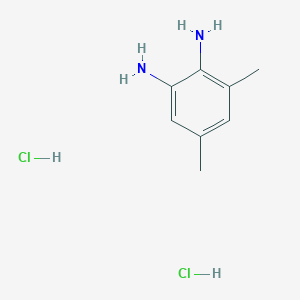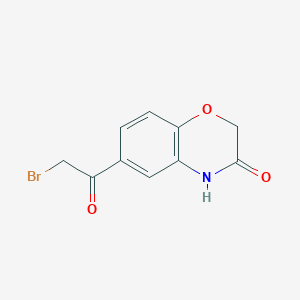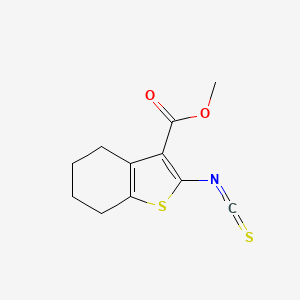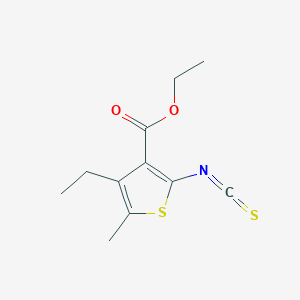
3,5-Dimethylbenzene-1,2-diamine dihydrochloride
概要
説明
3,5-Dimethylbenzene-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol . This compound is a derivative of benzene, characterized by the presence of two methyl groups and two amine groups attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of 1,3-dimethylbenzene (m-xylene) followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are subsequently reduced to amine groups using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
化学反応の分析
Types of Reactions: 3,5-Dimethylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron and hydrochloric acid (Fe/HCl) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: More reduced amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
科学的研究の応用
Chemistry: 3,5-Dimethylbenzene-1,2-diamine dihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and materials .
Biology: In biological research, this compound is used in the derivatization of biomolecules for analytical purposes. It helps in the detection and quantification of specific biomolecules in complex biological samples .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial processes .
作用機序
The mechanism of action of 3,5-Dimethylbenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects .
類似化合物との比較
4,5-Dimethyl-1,2-phenylenediamine: Another benzene derivative with similar amine groups but different substitution pattern.
1,4-Dimethylbenzene: A benzene derivative with two methyl groups but no amine groups.
p-Phenylenediamine: A benzene derivative with two amine groups but no methyl groups.
Uniqueness: 3,5-Dimethylbenzene-1,2-diamine dihydrochloride is unique due to the specific positioning of its methyl and amine groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
3,5-dimethylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-5-3-6(2)8(10)7(9)4-5;;/h3-4H,9-10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASDGWFCRRYTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















